molecular formula C13H9ClO3 B2402842 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- CAS No. 53855-64-4

2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-

Cat. No.: B2402842
CAS No.: 53855-64-4
M. Wt: 248.66
InChI Key: VXYVCSPKUYCDHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- typically involves the acylation of 2-naphthol with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and distillation is common to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    2-Naphthalenecarboxylic Acid and Acetic Acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, thereby modulating their activity. The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- is unique due to the presence of both the carbonyl chloride and acetyloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

(3-carbonochloridoylnaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c1-8(15)17-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYVCSPKUYCDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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